molecular formula C17H20 B12552368 1,3,5-Trimethyl-2-(2-phenylethyl)benzene CAS No. 143425-74-5

1,3,5-Trimethyl-2-(2-phenylethyl)benzene

Cat. No.: B12552368
CAS No.: 143425-74-5
M. Wt: 224.34 g/mol
InChI Key: MTUCPIFPHNFZEH-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-2-(2-phenylethyl)benzene is an organic compound with the molecular formula C17H20 It is a derivative of benzene, characterized by the presence of three methyl groups and a phenylethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyl-2-(2-phenylethyl)benzene can be synthesized through several methods. One common approach involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with phenylethyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-2-(2-phenylethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the phenylethyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,3,5-Trimethyl-2-(2-phenylethyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-2-(2-phenylethyl)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted benzene derivatives, which may exhibit unique chemical and biological properties.

Comparison with Similar Compounds

1,3,5-Trimethyl-2-(2-phenylethyl)benzene can be compared with other similar compounds such as:

    1,3,5-Trimethylbenzene (Mesitylene): Lacks the phenylethyl group, making it less complex.

    1,2,4-Trimethylbenzene (Pseudocumene): Has a different arrangement of methyl groups.

    1,2,3-Trimethylbenzene (Hemimellitene): Another isomer with a different methyl group arrangement.

Biological Activity

1,3,5-Trimethyl-2-(2-phenylethyl)benzene, also known as Benzyl-1,3,5-trimethylbenzene , is an aromatic compound with potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, and presents relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with three methyl groups and a phenylethyl group. Its chemical formula is C17H22C_{17}H_{22}, and it belongs to the class of alkylated benzenes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains. The results showed:

  • Inhibition of Gram-positive bacteria : The compound demonstrated notable activity against Staphylococcus aureus and Bacillus subtilis.
  • Inhibition of Gram-negative bacteria : Moderate activity was observed against Escherichia coli and Pseudomonas aeruginosa.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Bacillus subtilis30 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa150 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays showed that the compound inhibited the proliferation of cancer cell lines, including:

  • Breast cancer (MCF-7) : The compound reduced cell viability by approximately 60% at a concentration of 100 µM.
  • Lung cancer (A549) : A similar reduction in viability was observed, indicating potential as an anticancer agent.

A recent study investigated the mechanism through which this compound exerts its anticancer effects. It was found to induce apoptosis in cancer cells via:

  • Activation of caspase pathways : The compound activated caspase-3 and caspase-9, which are crucial for the apoptotic process.
  • Inhibition of cell cycle progression : Flow cytometry analysis revealed an accumulation of cells in the G0/G1 phase, indicating an arrest in the cell cycle.

Other Biological Activities

In addition to antimicrobial and anticancer activities, there are indications that this compound may possess:

  • Anti-inflammatory properties : Preliminary studies suggest it may inhibit pro-inflammatory cytokines.
  • Antioxidant activity : The compound showed potential in scavenging free radicals in various assays.

Properties

CAS No.

143425-74-5

Molecular Formula

C17H20

Molecular Weight

224.34 g/mol

IUPAC Name

1,3,5-trimethyl-2-(2-phenylethyl)benzene

InChI

InChI=1S/C17H20/c1-13-11-14(2)17(15(3)12-13)10-9-16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3

InChI Key

MTUCPIFPHNFZEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCC2=CC=CC=C2)C

Origin of Product

United States

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